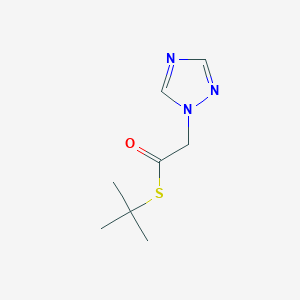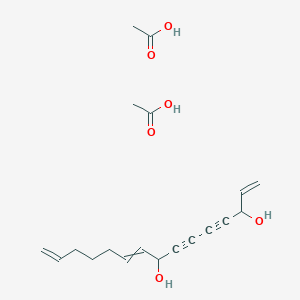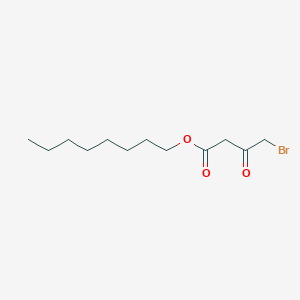![molecular formula C12H15NO3 B14371105 1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol CAS No. 90138-58-2](/img/structure/B14371105.png)
1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol is a chemical compound that features a benzofuran moiety, which is known for its diverse biological activities. Benzofuran derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol typically involves several steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions of ortho-hydroxyaryl ketones with suitable reagents.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Attachment of the Propanol Chain: The propanol chain can be attached through etherification reactions, where the benzofuran derivative reacts with a suitable alkylating agent.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol undergoes various chemical reactions:
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures to achieve the desired products.
Scientific Research Applications
1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as infections and cancer.
Industry: It is utilized in the development of new materials and chemical products, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol can be compared with other benzofuran derivatives:
Similar Compounds: Compounds like psoralen, 8-methoxypsoralen, and angelicin share the benzofuran core but differ in their substituents and biological activities.
Uniqueness: The presence of the amino and propanol groups in this compound imparts unique chemical and biological properties, making it distinct from other benzofuran derivatives.
Properties
CAS No. |
90138-58-2 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
1-amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C12H15NO3/c1-8-6-16-12-10(8)3-2-4-11(12)15-7-9(14)5-13/h2-4,6,9,14H,5,7,13H2,1H3 |
InChI Key |
NTGCUDOAYUPUPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C=CC=C2OCC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


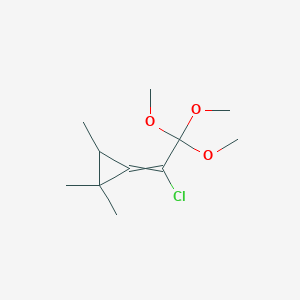
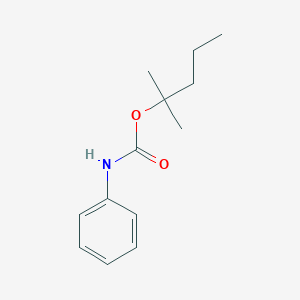
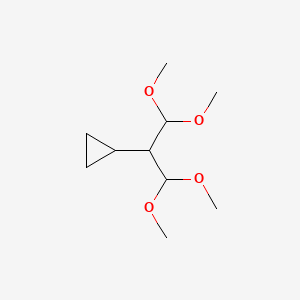
![1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea](/img/structure/B14371034.png)
![1-([1,1'-Biphenyl]-4-yl)-4-butylpiperazine](/img/structure/B14371044.png)
![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclopentan-1-ol](/img/structure/B14371047.png)
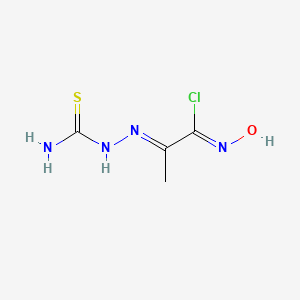
![2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14371056.png)

![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclododecan-1-ol](/img/structure/B14371063.png)
